![molecular formula C19H27N3O4S2 B3011513 (Z)-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1058219-11-6](/img/structure/B3011513.png)
(Z)-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . It has been studied for its optoelectronic properties, which are calculated using the DFT/6–311++G (d,p) method .
Synthesis Analysis
The synthesis of similar thiazole derivatives has been reported in the literature. For instance, a copper (II)-catalyzed cascade Csp2–P/C–C bond formation in o-haloaryl isothiocyanates with organophosphorus esters has been developed under mild conditions . This method allows accessing them via ionic reactions and has the advantages of easy access to raw materials and simple operation .Molecular Structure Analysis
The molecular structure of the compound is analyzed using the DFT/6–311++G (d,p) method. The HOMO, LUMO, and MESP plots of the molecule are plotted to describe its nature and reactivity .Chemical Reactions Analysis
The compound, being a thiazole derivative, can undergo various chemical reactions. For instance, a novel copper-catalyzed annulation of oxime acetates and xanthates for the synthesis of thiazol-2-yl ethers with remarkable regioselectivity has been developed .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are determined by its molecular structure. The HOMO, LUMO, and MESP plots of the molecule are plotted to describe its nature and reactivity .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods and Pharmaceutical Impurities
A review by Saini et al. (2019) discusses novel methods for the synthesis of omeprazole, a proton pump inhibitor, and its pharmaceutical impurities. This study provides insights into the synthesis processes of complex organic compounds, which could be relevant for synthesizing the compound . The discussion includes the formation of sulfone N-oxide as an impurity during the synthesis process, highlighting the importance of understanding and controlling the synthesis pathways to minimize impurities in pharmaceutical compounds S. Saini, C. Majee, G. Chakraborthy, Salahuddin, 2019.
Sulfonamides and Their Applications
Carta et al. (2012) provide an overview of sulfonamides, a class of compounds that includes various clinically used drugs. The review covers the main classes of sulfonamides investigated between 2008 and 2012, highlighting their potential applications beyond traditional uses. This context is relevant as the compound contains a sulfonamide group, which could imply similar pharmacological or chemical properties F. Carta, A. Scozzafava, C. Supuran, 2012.
Applications in N-Heterocycle Synthesis
Philip et al. (2020) review the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, covering literature from 2010 to 2020. This methodology offers access to diverse piperidines, pyrrolidines, azetidines, and their derivatives, which are crucial in many natural products and therapeutic compounds. Given the presence of a piperidine group in the compound of interest, this review underscores the significance of advanced synthetic methodologies in creating complex molecules with potential research and therapeutic applications R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020.
Eigenschaften
IUPAC Name |
N-[3-(2-methoxyethyl)-5,6-dimethyl-1,3-benzothiazol-2-ylidene]-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S2/c1-13-10-16-17(11-14(13)2)27-19(22(16)8-9-26-3)20-18(23)15-6-5-7-21(12-15)28(4,24)25/h10-11,15H,5-9,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSSKDZGLUDBOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=NC(=O)C3CCCN(C3)S(=O)(=O)C)N2CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.